N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorophenyl group, a piperidine-4-carboxamide moiety, and a 4-methoxyphenylsulfonyl substituent. The piperidine ring reduces molecular flexibility, and the sulfonyl group increases polarity. This compound is likely synthesized via multistep reactions involving nucleophilic substitutions and condensations, with structural confirmation via spectral methods such as IR, NMR, and MS, as demonstrated in analogous syntheses .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)18-12-15(23)2-7-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMHDLSANITJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to various biological activities. Its structure can be summarized as follows:
- Thiazole Ring : Contributes to anticancer properties.
- Piperidine : Enhances pharmacological activity.
- Sulfonamide Group : Involved in enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The biological activity is often assessed through cytotoxicity assays against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 10.10 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The compound has shown promising results in inducing apoptosis in cancer cells, which is attributed to its ability to modulate key apoptotic pathways. For instance, treatment with the compound resulted in an increased Bax/Bcl-2 ratio and elevated caspase 9 levels, indicating activation of apoptotic mechanisms .
Anticonvulsant Activity
The thiazole moiety has also been linked to anticonvulsant properties. A related study explored various thiazole-integrated compounds for their anticonvulsant effects. The findings suggest that structural modifications can enhance efficacy:
- Compound 1 : Displayed significant anticonvulsant activity by eliminating tonic extensor phases in animal models .
Research indicates that modifications to the thiazole structure can lead to enhanced therapeutic effects against seizures.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide group may inhibit certain enzymes involved in tumor progression.
- Receptor Modulation : The compound may interact with cellular receptors that regulate apoptosis and cell proliferation.
Study 1: Anticancer Efficacy
A study evaluated the effectiveness of the compound against MCF-7 and HepG2 cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis through modulation of the apoptotic pathway .
Study 2: Anticonvulsant Properties
In another investigation focusing on thiazole derivatives, the compound was tested for its ability to prevent seizures in rodent models. It demonstrated considerable efficacy comparable to standard anticonvulsant medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Molecular Properties and Bioavailability
Using criteria from , the target compound’s properties were inferred:
| Property | Target Compound | Triazole-Thiones [7–9] | S-Alkylated Triazoles [10–15] |
|---|---|---|---|
| Rotatable Bonds | ~6–8 | ~8–10 | ~10–12 |
| Polar Surface Area (PSA) | ~95–110 Ų | ~120–140 Ų | ~130–150 Ų |
| Key Structural Features | Rigid piperidine, thiazole | Flexible triazole-thione | Ethanyl chain, fluorophenyl groups |
- Rotatable Bonds : The target compound’s rigid piperidine and thiazole core likely result in fewer rotatable bonds (<10), aligning with optimal oral bioavailability thresholds .
- PSA : Estimated PSA of 95–110 Ų (below the 140 Ų cutoff) suggests favorable permeability, unlike triazole derivatives with higher PSA due to additional polar groups (e.g., fluorine in [10–15]) .
- Lipophilicity : The dichlorophenyl group may increase LogP compared to fluorinated analogues, balancing permeability and solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Start with a piperidine-4-carboxamide core. React with 4-(2,5-dichlorophenyl)thiazol-2-amine under coupling conditions (e.g., EDC/HOBt or HATU) in anhydrous DMF .
- Step 2 : Introduce the 4-methoxyphenyl sulfonyl group via sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Optimization : Control temperature (reflux for thiazole formation vs. low temp for sulfonylation) and solvent polarity to minimize side reactions. Monitor purity via TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (thiazole and dichlorophenyl groups) and aliphatic signals (piperidine and sulfonyl moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
- X-ray Crystallography : For resolving stereochemistry, if single crystals are obtained (e.g., as in related piperidine-thiazole hybrids) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2,5-dichlorophenyl with other halophenyl groups or alter the sulfonyl moiety) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or enzymatic inhibition assays. Compare IC values .
- Computational Modeling : Perform docking studies with software like AutoDock Vina to predict binding interactions with active sites .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodology :
- Meta-Analysis : Compare published IC values for structurally related sulfonamide-thiazole hybrids (e.g., ML277 vs. analogs in and ).
- Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain discrepancies .
Q. How can interaction studies (e.g., protein binding or metabolic stability) be designed for this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (, ) .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
